molecular formula C24H21BrN2O4 B11535634 3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11535634
M. Wt: 481.3 g/mol
InChI Key: LKLBLZHXPRDDNP-VULFUBBASA-N
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Description

3-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenyl group substituted with a 2-bromobenzoate moiety and an imino group linked to a 2-(2,6-dimethylphenoxy)acetamido group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Properties

Molecular Formula

C24H21BrN2O4

Molecular Weight

481.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C24H21BrN2O4/c1-16-7-5-8-17(2)23(16)30-15-22(28)27-26-14-18-9-6-10-19(13-18)31-24(29)20-11-3-4-12-21(20)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

LKLBLZHXPRDDNP-VULFUBBASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multi-step organic reactions. One possible synthetic route includes the following steps:

    Formation of the 2-(2,6-dimethylphenoxy)acetamido intermediate: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its acyl chloride derivative and reacted with ammonia to yield 2-(2,6-dimethylphenoxy)acetamide.

    Condensation with 3-formylphenyl 2-bromobenzoate: The 2-(2,6-dimethylphenoxy)acetamido intermediate is then condensed with 3-formylphenyl 2-bromobenzoate under basic conditions to form the imino compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The phenyl and acetamido groups may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the 2-bromobenzoate moiety can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and acetamido groups.

    Reduction: Amino derivatives of the imino group.

    Substitution: Substituted derivatives of the 2-bromobenzoate moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly for its potential biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the imino and acetamido groups suggests potential interactions with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenoxy)acetamide: Shares the 2-(2,6-dimethylphenoxy)acetamido moiety.

    3-Formylphenyl 2-bromobenzoate: Shares the 3-formylphenyl and 2-bromobenzoate moieties.

Uniqueness

3-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its similar compounds.

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